Glu-6-shogaol-Phe is a bioactive compound derived from ginger (Zingiber officinale), specifically a conjugate of 6-shogaol and phenylalanine. 6-shogaol is notable for its potent anti-inflammatory, antioxidant, and anticancer properties, while phenylalanine is an essential amino acid critical for protein synthesis and neurotransmitter production. The combination of these two components in Glu-6-shogaol-Phe enhances its biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are typically controlled for temperature and pH to achieve desired outcomes.
Glu-6-shogaol-Phe exhibits significant biological activities:
The synthesis of Glu-6-shogaol-Phe primarily involves the conjugation of 6-shogaol with phenylalanine. Several methods are employed:
Glu-6-shogaol-Phe has diverse applications across various fields:
Research on Glu-6-shogaol-Phe includes studies on its interactions with cellular components:
Glu-6-shogaol-Phe shares structural similarities with several other compounds derived from ginger. Here are some notable comparisons:
| Compound | Description | Unique Features |
|---|---|---|
| 6-Gingerol | A precursor to 6-shogaol with similar but less potent activities. | Contains a β-hydroxy ketone structure. |
| 6-Dehydrogingerduone | Another ginger-derived compound with distinct biological effects. | Exhibits different mechanisms of action compared to shogaols. |
| 8-Shogaol | A related shogaol compound known for its anti-inflammatory properties. | Differentiates itself by structural variations affecting potency. |
Glu-6-shogaol-Phe stands out due to its specific combination of 6-shogaol and phenylalanine, which enhances its potency and efficacy compared to these similar compounds .
The alpha,beta-unsaturated carbonyl system in Glu-6-shogaol-Phe constitutes a critical structural element that governs its electrophilic reactivity and subsequent biological interactions [8] [9]. This conjugated system creates two distinct electrophilic sites: the carbonyl carbon and the beta-carbon, which can undergo nucleophilic attack through different mechanistic pathways [10] [11]. The presence of the vanillyl substituent further enhances the electrophilic character by stabilizing reaction intermediates through resonance effects [9] [10].
Research has established that alpha,beta-unsaturated carbonyl compounds preferentially undergo 1,4-addition reactions (conjugate addition) with soft nucleophiles such as thiols and amines [8] [9]. In the case of 6-shogaol derivatives, including Glu-6-shogaol-Phe, the beta-carbon serves as the primary site for nucleophilic attack by cellular thiols, particularly glutathione and cysteine residues in proteins [8] [6]. This electrophilic reactivity underlies many of the biological activities observed with shogaol compounds, including Nuclear factor erythroid 2-related factor 2 activation and protein adduct formation [8].
The electrophilic reactivity of the alpha,beta-unsaturated carbonyl system in Glu-6-shogaol-Phe is enhanced compared to saturated analogs due to the conjugation with the aromatic vanillyl system [10] [11]. Studies have demonstrated that compounds containing this structural motif react readily with cellular nucleophiles under physiological conditions [8]. The Michael addition mechanism involves initial nucleophilic attack at the beta-carbon, followed by protonation at the alpha-carbon to form stable covalent adducts [9] [10].
Comparative analysis reveals that the electrophilic reactivity follows a predictable structure-activity relationship pattern [12] [11]. Compounds with electron-withdrawing groups adjacent to the alpha,beta-unsaturated system exhibit enhanced electrophilic character, while electron-donating substituents reduce reactivity [12]. The vanillyl group in Glu-6-shogaol-Phe provides moderate electron donation through the methoxy substituent while maintaining electrophilic reactivity through the phenolic hydroxyl group [4] [3].
| Compound Type | Electrophilic Sites | Nucleophile Preference | Reaction Mechanism | Biological Relevance |
|---|---|---|---|---|
| Glu-6-shogaol-Phe | β-carbon, carbonyl carbon, peptide bonds | Soft nucleophiles (thiols, amines) | 1,4-addition predominant | Protein conjugation, selective targeting |
| 6-Shogaol derivatives | β-carbon, carbonyl carbon | Soft nucleophiles (glutathione, cysteine) | 1,4-addition (Michael addition) | Nuclear factor erythroid 2-related factor 2 activation |
| Simple α,β-unsaturated ketones | β-carbon, carbonyl carbon | Both soft and hard nucleophiles | 1,4 vs 1,2 competition | General electrophilic stress |
| Vanillyl α,β-unsaturated compounds | β-carbon, carbonyl carbon, aromatic ring | Soft nucleophiles preferred | 1,4-addition predominant | Receptor binding, signaling modulation |
The peptide conjugation in Glu-6-shogaol-Phe introduces additional complexity to its structure-activity relationships through the influence of peptide bond orientation on target binding affinity [13] [14]. The compound incorporates both glutamic acid and phenylalanine residues linked through peptide bonds, creating multiple potential interaction sites with biological targets [2]. Research has demonstrated that peptide bond orientation significantly impacts binding affinity and selectivity in protein-peptide interactions [13] [15].
Studies of peptide conjugates have revealed that the directional orientation of peptide bonds can influence binding affinity by factors of 2-10 fold [13] [16]. In the case of Glu-6-shogaol-Phe, the N-terminal to C-terminal orientation of the peptide chain affects how the molecule interacts with target proteins [14] [17]. The glutamic acid residue provides anionic character under physiological conditions, while the phenylalanine contributes hydrophobic interactions and aromatic stacking potential [15] [17].
Molecular recognition studies have established that peptide-protein interactions depend critically on complementary shape and charge distribution between the binding partners [17] [13]. The peptide component of Glu-6-shogaol-Phe can adopt multiple conformations due to rotational freedom around peptide bonds, with each conformation potentially exhibiting different binding affinities [14] [15]. Computational analyses suggest that optimal binding requires precise alignment of the peptide backbone with complementary sites on target proteins [13] [14].
The thermodynamic basis of peptide binding involves contributions from both enthalpy and entropy terms [17]. The glutamic acid-phenylalanine dipeptide in Glu-6-shogaol-Phe provides favorable enthalpic interactions through hydrogen bonding and hydrophobic contacts, while suffering entropy penalties from conformational restrictions upon binding [17] [15]. The overall binding affinity represents a balance between these competing thermodynamic factors [17].
| Peptide System | Bond Orientation | Binding Affinity Impact | Thermodynamic Factors | Structural Determinants |
|---|---|---|---|---|
| Glu-6-shogaol-Phe | N-to-C terminal conjugation | Enhanced specificity via dual conjugation | Entropy penalty from flexibility | Vanillyl head group positioning |
| Vancomycin derivatives | Site-selective acylation | Position-dependent potency (10-100x variation) | Enthalpy gain from H-bonding | Peripheral hydroxyl accessibility |
| General peptide conjugates | Variable orientations | Orientation-sensitive (2-10x differences) | Conformational constraints critical | Side chain interactions |
Molecular dynamics simulations provide detailed insights into the interactions between Glu-6-shogaol-Phe and the aryl hydrocarbon receptor, revealing the dynamic behavior of this complex system at the atomic level [18] [19]. The aryl hydrocarbon receptor contains Per-Arnt-Sim domains that undergo significant conformational changes upon ligand binding, with the Per-Arnt-Sim A, Per-Arnt-Sim B, and Q domains showing correlated motions during the binding process [18] [20].
Computational studies have established that the aryl hydrocarbon receptor ligand binding domain possesses a hydrophobic cavity of approximately 1000-1500 cubic angstroms that can accommodate structurally diverse ligands [20] [21]. The binding cavity exhibits dynamic properties with volume fluctuations that facilitate ligand entry and positioning [22] [18]. Molecular dynamics simulations demonstrate that ligand binding induces conformational changes that propagate through the protein structure, ultimately affecting interactions with chaperone proteins such as heat shock protein 90 [18] [19].
The interaction between Glu-6-shogaol-Phe and the aryl hydrocarbon receptor involves multiple binding modes determined by the compound's flexible structure [20] [22]. The vanillyl head group forms critical hydrogen bonding interactions with key residues in the binding pocket, while the peptide tail can adopt various conformations that influence binding stability [22] [21]. Simulation studies reveal that the alpha,beta-unsaturated carbonyl system participates in hydrophobic interactions within the binding cavity [20] [18].
Molecular dynamics analyses indicate that successful ligand binding requires optimization of both direct protein-ligand contacts and water-mediated interactions [23] [24]. The simulation environment must include explicit solvent molecules and physiological ion concentrations to accurately represent biological conditions [25] [26]. Typical simulation parameters involve the isothermal-isobaric ensemble at 298 Kelvin and 1 atmosphere pressure, with simulation times extending from 100 to 500 nanoseconds to capture relevant conformational sampling [25] [23].
| System Component | Structural Features | Dynamic Properties | Interaction Analysis | Functional Relevance |
|---|---|---|---|---|
| Aryl hydrocarbon receptor Per-Arnt-Sim-A domain | β-sheet framework, flexible loops | Moderate flexibility (root mean square fluctuation 1-3 Å) | Allosteric communication pathways | Conformational signaling |
| Aryl hydrocarbon receptor Per-Arnt-Sim-B domain | Ligand binding pocket, helix-turn-helix | Induced fit upon ligand binding | Direct ligand contacts | Ligand selectivity determinant |
| Ligand binding cavity | Hydrophobic cavity (1000-1500 ų) | Cavity volume fluctuations | Hydrophobic interactions dominant | Ligand binding specificity |
| Glu-6-shogaol-Phe ligand | Extended conformation, multiple rotamers | Conformational sampling required | H-bonding with Tyrosine316, Phenylalanine345 | Bioavailability and selectivity |